molecular formula C10H11BrO B6156656 4-bromo-5,6,7,8-tetrahydronaphthalen-1-ol CAS No. 54899-73-9

4-bromo-5,6,7,8-tetrahydronaphthalen-1-ol

Cat. No.: B6156656
CAS No.: 54899-73-9
M. Wt: 227.1
InChI Key:
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Description

4-Bromo-5,6,7,8-tetrahydronaphthalen-1-ol is an organic compound with the molecular formula C10H11BrO. It is a brominated derivative of tetrahydronaphthalen-1-ol, characterized by the presence of a bromine atom at the 4th position of the naphthalene ring.

Scientific Research Applications

4-Bromo-5,6,7,8-tetrahydronaphthalen-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-bromo-5,6,7,8-tetrahydronaphthalen-1-ol is not specified in the sources I found. The mechanism of action would depend on the specific application or reaction in which this compound is used .

Safety and Hazards

This compound is classified as Acute Tox. 4 Oral, indicating it may be harmful if swallowed . The safety signal word is "Warning" . Always handle chemicals with appropriate safety measures.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-5,6,7,8-tetrahydronaphthalen-1-ol typically involves the bromination of tetrahydronaphthalen-1-ol. One common method is the electrophilic aromatic substitution reaction, where bromine (Br2) is used as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 4th position .

Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification methods such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5,6,7,8-tetrahydronaphthalen-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 1,2,3,4-Tetrahydronaphthalen-2-ol
  • 6-Bromo-1,2,3,4-tetrahydronaphthalene
  • 4-Bromo-4-penten-1-ol
  • 5,6,7,8-tetrahydro-quinolin-8-ol
  • 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid

Comparison: 4-Bromo-5,6,7,8-tetrahydronaphthalen-1-ol is unique due to the presence of both a bromine atom and a hydroxyl group on the naphthalene ring. This combination imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-bromo-5,6,7,8-tetrahydronaphthalen-1-ol involves the bromination of tetralin followed by reduction of the resulting bromotetralin to yield the desired product.", "Starting Materials": [ "Tetralin", "Bromine", "Sodium hydroxide", "Hydrogen gas", "Palladium on carbon" ], "Reaction": [ "Bromination of tetralin using bromine in the presence of sodium hydroxide to yield 4-bromo-tetralin", "Reduction of 4-bromo-tetralin using hydrogen gas and palladium on carbon catalyst to yield 4-bromo-5,6,7,8-tetrahydronaphthalene", "Conversion of 4-bromo-5,6,7,8-tetrahydronaphthalene to 4-bromo-5,6,7,8-tetrahydronaphthalen-1-ol using sodium hydroxide and hydrogen peroxide" ] }

CAS No.

54899-73-9

Molecular Formula

C10H11BrO

Molecular Weight

227.1

Purity

95

Origin of Product

United States

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